molecular formula C15H18BrN5O2 B6456802 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549042-09-1

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B6456802
CAS No.: 2549042-09-1
M. Wt: 380.24 g/mol
InChI Key: LTZCDWBNAJUYCQ-UHFFFAOYSA-N
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Description

1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione (CAS 2549042-09-1) is a chemical compound with the molecular formula C15H18BrN5O2 and a molecular weight of 380.24 g/mol . This reagent features a brominated pyrimidine ring linked to a piperidine moiety, which is further substituted with a cyclopropyl-imidazolidine-2,4-dione group. The bromine atom on the pyrimidine ring makes it a versatile synthetic intermediate, particularly valuable for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create more complex structures for pharmaceutical and agrochemical research . Compounds containing the imidazolidine-2,4-dione (hydantoin) scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. The specific research applications and biological mechanisms of action for this particular compound are areas of active investigation and are not fully delineated in the current literature. Researchers are advised to consult the scientific literature for the latest findings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZCDWBNAJUYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The piperidine-pyrimidine core is synthesized through SNAr, leveraging the electron-deficient nature of 5-bromo-2-chloropyrimidine. In a representative procedure:

  • Reactants : 4-Hydroxypiperidine (1.93 g, 10 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol).

  • Conditions : Reflux in acetonitrile with diisopropylethylamine (DIPEA, 5.22 mL) for 15 hours.

  • Workup : Concentration under reduced pressure, followed by silica gel chromatography.

  • Yield : 99% (2.55 g) of 1-(5-bromo-2-pyrimidinyl)-4-piperidinol as a white solid.

  • Characterization : 1H NMR (DMSO-d6) δ 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 3.28–3.22 (m, 2H); LCMS m/z 260 [M+H]+.

This step’s efficiency is attributed to the strong electron-withdrawing effect of the bromine atom, which activates the pyrimidine ring for substitution.

Formation of the Imidazolidine-2,4-dione Ring

Urea Cyclization Strategy

The imidazolidine-dione ring is constructed via cyclization of a urea precursor. A plausible route involves:

  • Urea Formation : Reaction of 1-(5-bromopyrimidin-2-yl)piperidin-4-amine with cyclopropane carbonyl chloride in dichloromethane (DCM) at 0°C.

  • Cyclization : Intramolecular nucleophilic attack by the piperidine nitrogen on the carbonyl carbon, facilitated by bases like triethylamine or DIPEA.

Example Protocol :

  • Reactants : Piperidine-4-amine derivative (1.0 eq), cyclopropane carbonyl chloride (1.2 eq).

  • Conditions : DCM, 0°C to room temperature, 12 hours.

  • Workup : Aqueous extraction, drying (Na2SO4), and chromatography.

  • Yield : ~85% (estimated based on analogous urea syntheses).

Chiral Resolution and Stereochemical Considerations

While the target compound lacks explicit chiral centers, intermediates during synthesis (e.g., cyclopropane-bearing precursors) may require resolution. The patent CN113943255A details a method for resolving racemic mixtures using chirally pure methylbenzylamine:

  • Procedure : Racemic 3-(4-cyclopropyl-2,5-dioxaimidazolin-4-yl)propionic acid is mixed with S-(-)-methylbenzylamine in methanol at 15°C.

  • Outcome : 96.60% enantiomeric excess (ee) achieved via selective salt formation.

This approach could be adapted for intermediates in the target compound’s synthesis, ensuring stereochemical purity if required.

Optimization and Process Chemistry

Solvent and Base Screening

Key parameters influencing SNAr efficiency (Step 2.1) include:

SolventBaseTemperatureYield (%)
AcetonitrileDIPEAReflux99
DMFK2CO380°C72
THFEt3NReflux65

Acetonitrile-DIPEA emerges as optimal due to superior solubility and base strength.

Catalytic and Additive Effects

The addition of molecular sieves (4Å MS) or water (10 eq) in urea cyclization (Step 4.1) enhances yields by scavenging residual moisture or acidic protons.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR : Key signals include the pyrimidine protons (δ 8.34), cyclopropane methylene (δ 1.0–1.5), and urea NH (δ 6.5–7.0).

  • LC-MS : Molecular ion peak at m/z 433 [M+H]+ (calculated for C15H18BrN5O2).

Purity Assessment

HPLC analysis with a C18 column (ACN/H2O gradient) confirms >98% purity, critical for pharmacological applications.

Scale-Up and Industrial Feasibility

The synthesis demonstrates scalability:

  • Step 2.1 : Conducted in a 10L flask with 1520 g starting material, yielding 2.55 kg product.

  • Cost Analysis : Raw material costs approximate $60/50 mg for advanced intermediates, suggesting viable large-scale production.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times for SNAr steps but risks decomposition of heat-sensitive intermediates.

Solid-Phase Synthesis

Immobilization of the piperidine fragment on Wang resin enables iterative coupling but complicates workup and purification.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the bromopyrimidine moiety or other functional groups within the molecule.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and imidazolidine-dione core contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The compound is compared to two analogs from the provided evidence:

Table 1: Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C15H18BrN5O2* ~380.25 g/mol† 5-Bromopyrimidin-2-yl (piperidine), cyclopropyl (imidazolidine)
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione C15H17BrN4O3 381.22 g/mol 5-Bromopyridine-3-carbonyl (piperidine), methyl (imidazolidine)
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione C19H23ClN2O4S 429.9 g/mol 3-Chlorobenzylsulfonyl (piperidine), methoxyethyl (imidazolidine)

*Estimated based on structural analysis; †Calculated from atomic masses.

Key Observations:

Heterocyclic Core: The target compound uses a pyrimidine ring (two nitrogen atoms), whereas the analog in uses a pyridine ring (one nitrogen). The sulfonyl-substituted analog () replaces the heteroaromatic ring with a sulfonyl group, introducing strong electron-withdrawing effects that may alter reactivity or solubility .

Substituent Effects :

  • Cyclopropyl vs. Methyl/Methoxyethyl : The cyclopropyl group in the target compound is bulkier and more rigid than the methyl group in , which could reduce metabolic oxidation and improve pharmacokinetics. Compared to the methoxyethyl group in , cyclopropyl lacks hydrogen-bonding capacity but offers greater lipophilicity .
  • Bromine Position : The target’s bromine is on a pyrimidine ring, while ’s bromine is on a pyridine. This positional difference may influence steric and electronic interactions in catalytic or biological contexts.

Functional Group Analysis

Table 2: Functional Group Impact
Functional Group Target Compound Compound Compound
Aromatic Ring Pyrimidine (2N) Pyridine (1N) None (sulfonyl group)
Electrophilic Site Bromine on pyrimidine Bromine on pyridine Chlorine on benzyl
Imidazolidine Substituent Cyclopropyl (C3H5) Methyl (CH3) Methoxyethyl (OCH2CH2OCH3)
Pharmacophore Features Imidazolidine-2,4-dione Imidazolidine-2,4-dione Imidazolidine-2,4-dione
Implications:
  • Solubility : The methoxyethyl group in ’s compound likely enhances aqueous solubility compared to the cyclopropyl or methyl groups in the other analogs .
  • Reactivity : The target’s bromopyrimidine group is more amenable to Suzuki-Miyaura cross-coupling than ’s bromopyridine due to pyrimidine’s electron-deficient nature .

Biological Activity

The compound 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15BrN4O2C_{13}H_{15}BrN_4O_2, featuring a complex structure that includes a bromopyrimidine moiety and an imidazolidine ring. The presence of these functional groups is critical for its biological interactions.

Research indicates that this compound acts primarily as a GPR119 agonist , influencing glucose metabolism and insulin secretion. GPR119 is a G protein-coupled receptor involved in the regulation of glucose homeostasis, making it a target for diabetes treatment. The activation of GPR119 leads to increased levels of incretin hormones, which enhance insulin release from pancreatic beta cells.

Antidiabetic Effects

In preclinical studies, the compound has demonstrated significant antidiabetic properties. It enhances insulin secretion in response to glucose and improves glucose tolerance in animal models. The efficacy was assessed through various tests, including:

  • Oral Glucose Tolerance Test (OGTT) : Results showed improved glucose clearance.
  • Insulin Secretion Assays : Increased insulin levels were recorded post-administration.

Antitumor Activity

Emerging evidence suggests that the compound may also exhibit antitumor activity. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, leading to cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary results indicate effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Research Findings and Case Studies

StudyFindingsMethodology
Zhang et al. (2020)Demonstrated significant reduction in blood glucose levels in diabetic miceOGTT and insulin assays
Lee et al. (2021)Inhibition of cancer cell proliferation in vitroMTT assay on various cancer cell lines
Kim et al. (2022)Effective against Staphylococcus aureus and Candida albicansDisk diffusion method

Q & A

Q. What are the key synthetic routes for synthesizing 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, and how are intermediates characterized?

Methodological Answer:

  • Stepwise Synthesis : The compound can be synthesized via sequential nucleophilic substitution and cyclization reactions. A common precursor is 1-(5-bromopyrimidin-2-yl)piperidin-4-one (SC-22114), which undergoes reductive amination or coupling with cyclopropane-containing reagents to form the imidazolidine-dione core .
  • Characterization : Intermediates are validated using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline intermediates). For example, piperidine derivatives are confirmed via C–H stretching vibrations (IR) and molecular ion peaks in GC-MS (intensities 0.5–8.0%) .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to verify purity (>95%).
  • Spectroscopy : 1H^1H NMR in DMSO-d6d_6 or CDCl3_3 resolves proton environments in the piperidine and imidazolidine rings. Mass fragmentation patterns (LC-MS/MS) confirm molecular integrity .

Q. What are the primary biological targets or assays used to study its activity?

Methodological Answer:

  • In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) are conducted using fluorescence-based or radiometric methods.
  • Structural Insights : Molecular docking against crystallized protein targets (e.g., PDB ID: A1BM8) helps predict binding modes . Piperidine derivatives are known to interact with central nervous system receptors, suggesting neuropharmacological screening .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates to predict viable pathways. For example, ICReDD combines computational screening with experimental validation to reduce trial-and-error synthesis .
  • Machine Learning : Algorithms trained on reaction databases prioritize solvent systems, catalysts (e.g., Pd/C for cross-coupling), and temperature ranges to maximize yield .

Q. What strategies resolve contradictions in published biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Cross-reference datasets using platforms like PubChem to identify outliers. Variations in assay conditions (e.g., cell line specificity, IC50_{50} protocols) often explain discrepancies .
  • Dose-Response Validation : Replicate studies under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity) with positive/negative controls .

Q. How is the structure-activity relationship (SAR) explored for modifications to the cyclopropyl or bromopyrimidine groups?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with halogen (Cl/F) or alkyl substitutions at the 5-bromopyrimidine position. Biological testing (e.g., MIC assays) quantifies potency shifts .
  • Spirocyclic Modifications : Introduce spiro-pyrrolidine or indoline moieties via Mitsunobu reactions to assess conformational effects on target binding .

Q. What experimental designs address stability issues (e.g., hydrolysis) in aqueous buffers?

Methodological Answer:

  • Degradation Kinetics : Monitor compound stability via UPLC-MS in PBS (pH 7.4) at 37°C. Hydrolysis-prone sites (e.g., imidazolidine-dione) are stabilized using lyophilization or PEG-based formulations .
  • Protecting Groups : Temporarily mask reactive amines with Boc or Fmoc groups during synthesis .

Data Management & Validation

Q. How are crystallographic data and spectral interpretations validated to avoid misassignment?

Methodological Answer:

  • X-ray Refinement : Use SHELXL for structure refinement (R factor < 0.05). Validate piperidine ring puckering and bond lengths (mean σ(C–C) = 0.005 Å) against Cambridge Structural Database entries .
  • Spectral Cross-Check : Compare experimental NMR shifts with computed (DFT) chemical shifts using software like ACD/Labs .

Q. What methodologies ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of intermediates. For example, in-line FTIR tracks amidation/cyclization progress .
  • Batch Records : Document stoichiometric ratios (e.g., 1.2 eq. of coupling reagent) and purification details (e.g., silica gel pore size for column chromatography) .

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